molecular formula C9H19NO3S B13587045 t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate CAS No. 139428-97-0

t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate

Cat. No.: B13587045
CAS No.: 139428-97-0
M. Wt: 221.32 g/mol
InChI Key: CHHXZUYKBBSQHQ-SSDOTTSWSA-N
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Description

Tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C10H21NO3S. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxypropyl group with a methylsulfanyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxypropyl derivative. One common method involves the use of tert-butyl chloroformate and a hydroxypropylamine derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as alkoxides, thiolates

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The carbamate group can undergo hydrolysis to release active compounds that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate: Unique due to its specific substituents and stereochemistry.

    Tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)butan-2-yl]carbamate: Similar structure but with an additional carbon in the hydroxypropyl chain.

    Tert-butyl N-[(2R)-1-hydroxy-3-(ethylsulfanyl)propan-2-yl]carbamate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

The uniqueness of tert-butyl N-[(2R)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

139428-97-0

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-methylsulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C9H19NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1

InChI Key

CHHXZUYKBBSQHQ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)CSC

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CSC

Origin of Product

United States

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